3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole
Description
Properties
IUPAC Name |
[(Z)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(2)8-16(20)22-18-11(3)15-9-14(19-21-15)12-4-6-13(17)7-5-12/h4-7,9-10H,8H2,1-3H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTLQORAUXGBKE-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C(C)C1=CC(=NO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C(/C)\C1=CC(=NO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole (CAS: 478066-79-4) is a member of the isoxazole family, characterized by its unique structural features that confer specific biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H17ClN2O3
- Molar Mass : 320.77 g/mol
- Synonyms : N-((Z)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene)-N-[(3-methylbutanoyl)oxy]amine
Structural Features
The compound contains a chlorophenyl group and an isoxazole ring, which are known to influence its pharmacological properties. The presence of the 3-methylbutanoyl moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds similar to this compound may act as agonists for certain G protein-coupled receptors (GPCRs), particularly GPR40, which plays a role in glucose metabolism and insulin secretion. This suggests potential applications in treating metabolic disorders such as diabetes .
Pharmacological Effects
Case Study 1: GPR40 Agonism
A study demonstrated that compounds targeting GPR40 showed increased insulin secretion in pancreatic beta cells. The research highlighted the potential of isoxazole derivatives in developing new therapeutic agents for diabetes .
Case Study 2: Anti-inflammatory Effects
In vitro studies on isoxazole derivatives indicated significant inhibition of TNF-alpha production in macrophages, suggesting that this compound may possess similar anti-inflammatory properties .
Comparative Biological Activity Table
Q & A
What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole and its analogs?
Basic Research Question
Methodological Answer:
The synthesis of isoxazole derivatives typically involves cyclization reactions. For example, 5-(chloromethyl)-3-(substituted phenyl)isoxazole derivatives can be synthesized via oxime formation from substituted aromatic aldehydes, followed by cyclization using dichloromethane, triethylamine, and N-chlorosuccinimide . For the target compound, the ethanimidoyl ester group may require a multi-step approach:
Oxime Formation: React 4-chlorobenzaldehyde with hydroxylamine to form the oxime intermediate.
Cyclization: Use dichloromethane and N-chlorosuccinimide to generate the isoxazole core.
Esterification: Introduce the 3-methylbutanoyloxy group via a coupling agent (e.g., DCC/DMAP) .
Key Considerations: Monitor reaction progress using TLC and purify via recrystallization.
How can researchers characterize the structural features of this compound?
Basic Research Question
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
What in vitro assays are suitable for evaluating its inhibitory activity against glutathione-dependent enzymes?
Basic Research Question
Methodological Answer:
- Enzyme Kinetics:
- Glutathione Reductase (GR): Measure IC and inhibition type (competitive/uncompetitive) using a NADPH consumption assay at 340 nm. For example, 3-(4-chlorophenyl)isoxazole analogs show IC values of 0.059 μM (GR) and 0.099 μM (GST) .
- Glutathione S-Transferase (GST): Use CDNB (1-chloro-2,4-dinitrobenzene) as a substrate, monitoring conjugation with glutathione at 340 nm .
Data Interpretation: Compare KI values (e.g., 0.011 ± 0.002 μM for GR uncompetitive inhibition) to assess potency .
How does the substitution pattern influence inhibitory potency against glutathione-dependent enzymes?
Advanced Research Question
Methodological Answer:
- Positional Effects: The 3-(4-chlorophenyl) isomer exhibits ~2x higher GR inhibition than the 5-substituted analog due to optimal steric alignment with the enzyme’s active site .
- Halogen Effects: Bromine at the 4-position (3-(4-bromophenyl)isoxazole) enhances GST inhibition (IC = 0.099 μM) compared to chlorine, likely due to stronger hydrophobic interactions .
- Ester Group Impact: The 3-methylbutanoyloxy group may enhance membrane permeability, but bulky substituents could reduce binding affinity. Perform comparative assays with analogs lacking the ester .
What molecular modeling approaches can elucidate binding interactions with target enzymes?
Advanced Research Question
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model the compound’s interaction with GR/GST active sites. For example, 3-(4-chlorophenyl)isoxazole binds uncompetitively to the GR-substrate complex, altering the active site conformation .
- MD Simulations: Run 100 ns molecular dynamics simulations to assess stability of the enzyme-inhibitor complex. Focus on hydrogen bonds between the chlorophenyl group and residues like Arg-218 (GR) .
How should researchers resolve discrepancies in reported inhibition mechanisms (e.g., uncompetitive vs. noncompetitive)?
Advanced Research Question
Methodological Answer:
- Experimental Replication: Repeat kinetics assays under standardized conditions (pH 7.4, 25°C). For example, conflicting reports on 3-(4-chlorophenyl)isoxazole’s inhibition type (uncompetitive vs. noncompetitive ) may arise from substrate concentration variations.
- Structural Analysis: Use X-ray crystallography to resolve binding modes. If unavailable, employ mutagenesis to identify critical residues (e.g., mutate Lys-66 in GR to test uncompetitive binding ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
